molecular formula C7H14 B044176 1,1-Dimethylcyclopentane CAS No. 1638-26-2

1,1-Dimethylcyclopentane

Cat. No.: B044176
CAS No.: 1638-26-2
M. Wt: 98.19 g/mol
InChI Key: QWHNJUXXYKPLQM-UHFFFAOYSA-N
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Description

1,1-Dimethylcyclopentane: is an organic compound with the molecular formula C₇H₁₄ . It is a derivative of cyclopentane, where two methyl groups are attached to the same carbon atom in the cyclopentane ring. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point of approximately 87.75°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylcyclopentane can be synthesized through various methods. One common method involves the alkylation of cyclopentane with methyl iodide in the presence of a strong base such as sodium amide. The reaction proceeds as follows: [ \text{Cyclopentane} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} + 2 \text{NaI} ]

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1,1-dimethylcyclopentene. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylcyclopentane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate, it can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form simpler hydrocarbons under specific conditions.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms in the presence of halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium.

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Simpler hydrocarbons like pentane.

    Substitution: Halogenated cyclopentanes.

Scientific Research Applications

1,1-Dimethylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.

    Medicine: Research into its potential as a precursor for pharmaceutical synthesis is ongoing.

    Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,1-Dimethylcyclopentane in chemical reactions involves the interaction of its methyl groups and the cyclopentane ring with various reagents. For example, in oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Cyclopentane: The parent compound without methyl groups.

    1,2-Dimethylcyclopentane: A structural isomer with methyl groups on adjacent carbon atoms.

    Cyclohexane: A six-membered ring analog with similar chemical properties.

Uniqueness: 1,1-Dimethylcyclopentane is unique due to the presence of two methyl groups on the same carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentane derivatives and affects its behavior in various chemical reactions.

Properties

IUPAC Name

1,1-dimethylcyclopentane
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InChI

InChI=1S/C7H14/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3
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InChI Key

QWHNJUXXYKPLQM-UHFFFAOYSA-N
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Canonical SMILES

CC1(CCCC1)C
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID00167662
Record name 1,1-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid; [Aldrich MSDS]
Record name 1,1-Dimethylcyclopentane
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Vapor Pressure

76.2 [mmHg]
Record name 1,1-Dimethylcyclopentane
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CAS No.

1638-26-2
Record name 1,1-Dimethylcyclopentane
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Record name 1,1-DIMETHYLCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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